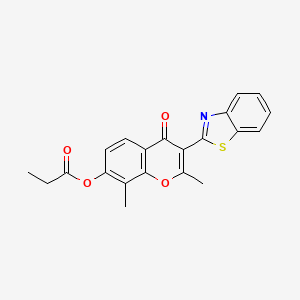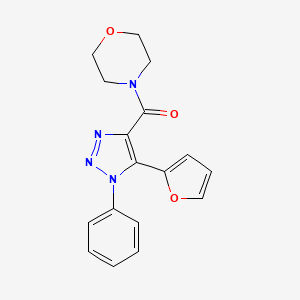
(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a phenyl group, a triazole ring, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Morpholino Group: This step often involves nucleophilic substitution reactions where the morpholino group is introduced to the triazole core.
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the furan and phenyl groups provide hydrophobic interactions. The morpholino group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(piperidino)methanone
- (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone
Uniqueness
Compared to similar compounds, (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This makes it a more attractive candidate for biological and medicinal applications.
Properties
IUPAC Name |
[5-(furan-2-yl)-1-phenyltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(20-8-11-23-12-9-20)15-16(14-7-4-10-24-14)21(19-18-15)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPRHBGQUMIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium;6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carboxylate](/img/structure/B2708531.png)
methylidene}aniline](/img/structure/B2708534.png)
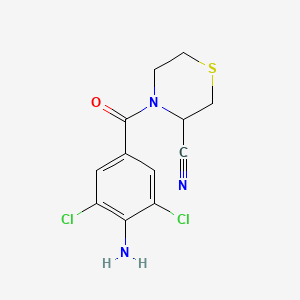
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2708536.png)

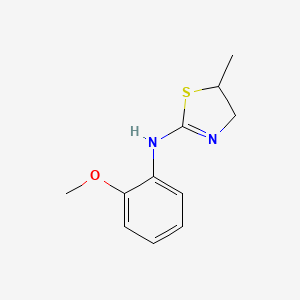
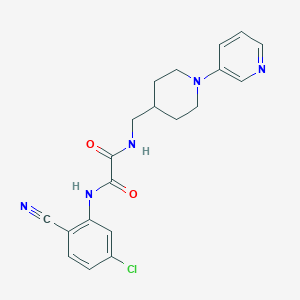
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)
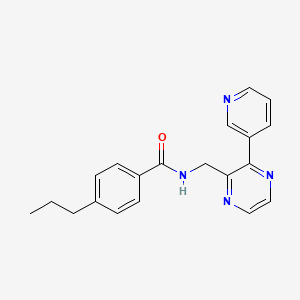
![1-(2-Chlorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2708544.png)
![6-benzyl-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2708545.png)
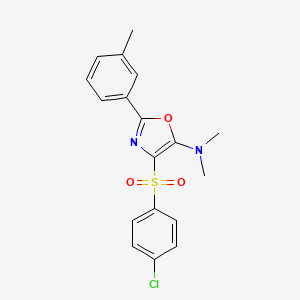
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)
